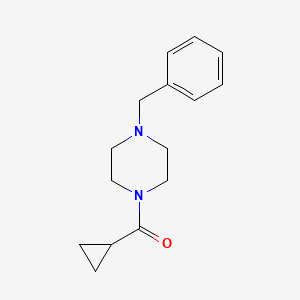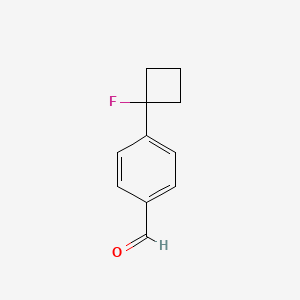
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is a compound that features both an oxazoline ring and a phenyl-propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction conditions often include room temperature and the use of a slight excess of the fluorinating agent to ensure high conversion rates.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazoline ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Organolithium compounds are often used in nucleophilic substitution reactions involving this compound.
Major Products
Oxidation: The major product is the corresponding oxazole.
Substitution: The products vary depending on the nucleophile used but typically include substituted oxazolines or oxazoles.
Aplicaciones Científicas De Investigación
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with various molecular targets. The oxazoline ring can participate in nucleophilic substitution reactions, while the phenyl-propynyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-1,2-oxazoles: These compounds share the oxazoline ring but lack the phenyl-propynyl group.
1,2-Oxazole derivatives: These compounds are structurally similar but differ in the oxidation state of the oxazoline ring.
Uniqueness
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to the presence of both the oxazoline ring and the phenyl-propynyl group, which confer distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H12N2O/c1-2-11(10-6-4-3-5-7-10)14-12-13-8-9-15-12/h1,3-7,11H,8-9H2,(H,13,14) |
Clave InChI |
JCOXIPNAEJAANH-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1=CC=CC=C1)NC2=NCCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














